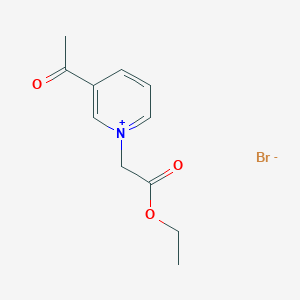
3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C12H16BrNO3. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted pyridinium salts.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include the modulation of signal transduction and metabolic processes.
Comparación Con Compuestos Similares
- 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
- 3-Ethyl-1,2-dimethyl-5-(2-ethoxy-2-oxoethyl)pyridinium bromide
Comparison: 3-Acetyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances its ability to participate in nucleophilic addition and substitution reactions, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
94795-15-0 |
|---|---|
Fórmula molecular |
C11H14BrNO3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
ethyl 2-(3-acetylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C11H14NO3.BrH/c1-3-15-11(14)8-12-6-4-5-10(7-12)9(2)13;/h4-7H,3,8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DIPZZRAVXXWJLV-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1=CC=CC(=C1)C(=O)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



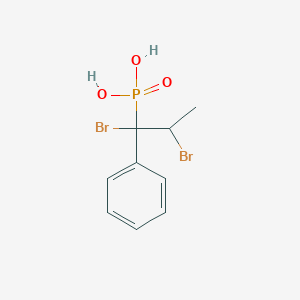
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)


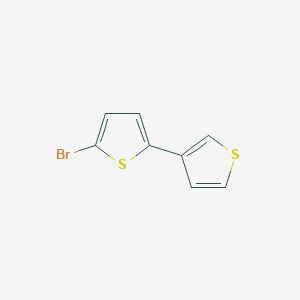
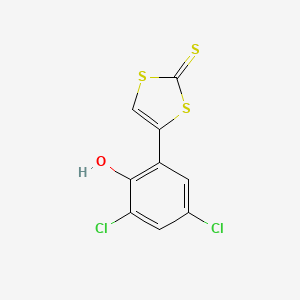
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
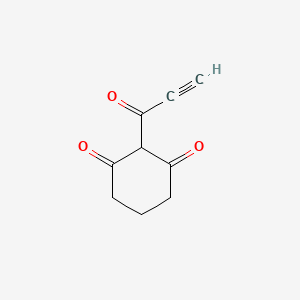
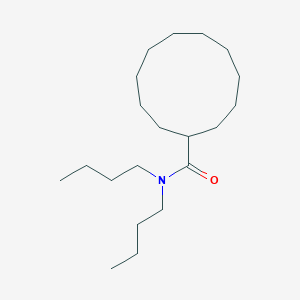
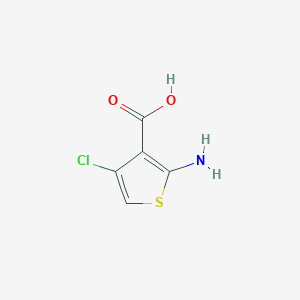
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
